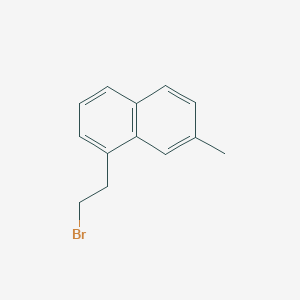

1-(2-Bromoethyl)-7-methylnaphthalene

Description

Properties

CAS No. |

139300-27-9 |

|---|---|

Molecular Formula |

C13H13Br |

Molecular Weight |

249.15 g/mol |

IUPAC Name |

1-(2-bromoethyl)-7-methylnaphthalene |

InChI |

InChI=1S/C13H13Br/c1-10-5-6-11-3-2-4-12(7-8-14)13(11)9-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

CWHTYTITDRCILG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2CCBr)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Reactivity

1-(2-Bromoethyl)naphthalene

- Structural Difference : Lacks the 7-methyl group present in the target compound.

- Reactivity : The bromoethyl group undergoes nucleophilic substitution (e.g., SN2 reactions) more readily than bromomethyl derivatives due to reduced steric hindrance. The absence of the 7-methyl group may enhance accessibility for reactions at the naphthalene ring .

- Applications : Used as an intermediate in pharmaceuticals and agrochemicals.

2-Bromomethyl-7-methylnaphthalene

- Structural Difference : Bromine is attached to a methyl group at the 2-position instead of an ethyl chain at the 1-position.

- Reactivity : The bromomethyl group is more reactive in alkylation reactions but less stable due to steric strain. The 7-methyl group may hinder electrophilic substitution at adjacent positions .

1-Bromo-7-methoxyNaphthalene

- Structural Difference : Bromine is directly on the naphthalene ring (1-position), and a methoxy (-OCH₃) group replaces the methyl at the 7-position.

- Reactivity : Methoxy groups are electron-donating, increasing ring electron density and directing electrophilic substitution to para/meta positions. Bromine on the ring facilitates aryl coupling reactions .

Physical and Chemical Properties

Toxicological and Environmental Profiles

- This compound: Limited toxicity data exist, but brominated aromatics generally exhibit moderate toxicity.

- Methylnaphthalenes (1- and 2-methyl) : Well-documented toxicokinetics, including respiratory and hepatic effects in mammals. Environmental persistence is moderate, with bioaccumulation risks .

- Bromoethyl Aromatics : Higher environmental mobility than chlorinated analogs but slower degradation in aquatic systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromoethyl)-7-methylnaphthalene, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via bromination of 7-methylnaphthalene derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like Fe or AlBr₃. Alkylation strategies, such as reacting 7-methylnaphthalene with 1,2-dibromoethane under basic conditions, may also be employed. Optimization involves controlling temperature (e.g., 0–50°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side reactions like di-substitution .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer :

- GC-MS : Quantifies purity and identifies volatile byproducts.

- HPLC : Separates isomers and monitors reaction progress.

- NMR Spectroscopy (¹H/¹³C) : Confirms substitution patterns (e.g., bromoethyl and methyl group positions).

- Mass Spectrometry : Validates molecular weight (e.g., m/z 278 for C₁₃H₁₃Br).

- Reference spectral libraries (e.g., NIST) and retention indices enhance accuracy .

Advanced Research Questions

Q. How does the bromoethyl group influence the regioselectivity of electrophilic substitution reactions on the naphthalene ring?

- Methodological Answer : The bromoethyl group acts as a steric hindrance and electron-withdrawing substituent, directing electrophiles (e.g., nitration, sulfonation) to the less hindered positions (e.g., C4 or C5). Computational modeling (DFT) can predict reactivity, while experimental validation via kinetic studies (e.g., competitive reactions) quantifies regioselectivity. Contrast with methyl group effects (electron-donating) to analyze competing directing influences .

Q. How can researchers resolve contradictions between in vitro cytotoxicity data and in vivo toxicological profiles for halogenated naphthalene derivatives?

- Methodological Answer :

- Meta-Analysis : Pool data across studies while adjusting for variables like dose, exposure duration, and model systems.

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict bioactivity discrepancies.

- Risk of Bias Assessment : Apply tools from Table C-6/C-7 (e.g., randomization, outcome reporting) to evaluate study reliability .

Q. What are the primary environmental degradation pathways of this compound under different conditions?

- Methodological Answer :

- Photodegradation : UV irradiation in aqueous/organic media generates debrominated products (e.g., 7-methylnaphthalene derivatives). Monitor via LC-MS.

- Biodegradation : Aerobic microbial assays (e.g., Pseudomonas spp.) assess metabolic breakdown; track intermediates using isotopic labeling (¹⁴C).

- Hydrolysis : Study pH-dependent stability (e.g., alkaline conditions accelerate bromide elimination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.